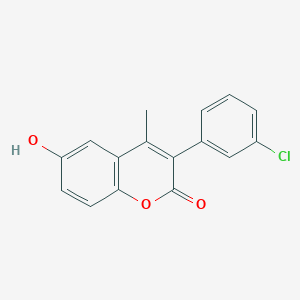

3-(3-Chlorophenyl)-6-hydroxy-4-methylchromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-Chlorophenyl)-6-hydroxy-4-methylchromen-2-one, also known as flavokawain B (FKB), is a natural compound extracted from the kava plant. It has gained significant attention in recent years due to its potential therapeutic effects in various diseases, including cancer, inflammation, and microbial infections.

Applications De Recherche Scientifique

Structural and Spectroscopic Studies

Research on benzimidazole derivatives, including structural and spectroscopic studies, provides foundational knowledge applicable to understanding the properties and applications of 3-(3-Chlorophenyl)-6-hydroxy-4-methylchromen-2-one. These studies, utilizing techniques like X-ray diffraction and NMR spectroscopy, highlight the significance of hydrogen bonding and π-π interactions in stabilizing compound structures. Such insights can inform the synthesis and application of related chromen-2-one compounds in various scientific fields (Saral, Özdamar, & Uçar, 2017).

Crystal Structure Analysis

The determination of crystal structures of chromen-2-one derivatives through X-ray crystallography reveals insights into the molecular arrangements and interactions within these compounds. For instance, studies on 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one help understand how p-p stacking and molecular geometry influence the physical properties and potential applications of similar compounds in material science and drug design (Manolov, Morgenstern, & Hegetschweiler, 2012).

Synthesis and Cytotoxic Activity

The synthesis and evaluation of cytotoxic activities of novel metal complexes derived from chlorophenyl compounds demonstrate the potential therapeutic applications of chromen-2-one derivatives. These studies provide insights into the anti-tumor properties and mechanism of action of these compounds, offering a pathway for the development of new cancer therapies (Aboelmagd et al., 2021).

Environmental Applications

Research on the adsorption mechanisms and dynamics of graphene oxide for the removal of chlorophenol-based environmental hormones highlights the environmental applications of related compounds. These studies, focusing on the interaction between chlorophenols and graphene oxide, can inform the development of effective methods for purifying water and soil contaminated with toxic organic compounds. Understanding the adsorption behavior and mechanisms can lead to the design of more efficient adsorbents for environmental cleanup efforts (Wei et al., 2019).

Mécanisme D'action

Target of Action

It shares structural similarities with carbonyl cyanide m-chlorophenyl hydrazone (cccp), which is a known inhibitor of oxidative phosphorylation .

Mode of Action

Cccp, a structurally similar compound, acts as a protonophore, causing an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain . This reduces the ability of ATP synthase to function optimally .

Biochemical Pathways

Cccp disrupts oxidative phosphorylation, a crucial process in cellular energy production .

Pharmacokinetics

A related compound was found to undergo extensive hepatic first-pass metabolism, leading to a high degree of liver targeting .

Result of Action

Cccp has been shown to cause the gradual destruction of living cells and death of the organism .

Propriétés

IUPAC Name |

3-(3-chlorophenyl)-6-hydroxy-4-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO3/c1-9-13-8-12(18)5-6-14(13)20-16(19)15(9)10-3-2-4-11(17)7-10/h2-8,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTXAKVFCNXMHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanamide](/img/structure/B2983923.png)

![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2983924.png)

![2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-prop-2-enylacetamide](/img/structure/B2983934.png)

![6-(But-2-yn-1-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B2983935.png)